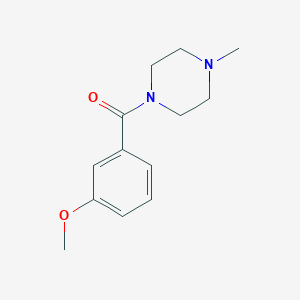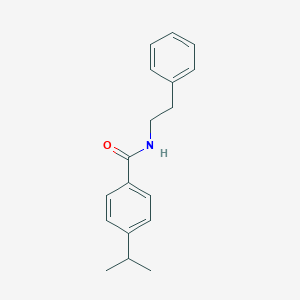
1-Methyl-4-(3-methoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(3-methoxybenzoyl)piperazine, also known as MMBP, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder with a molecular weight of 292.34 g/mol and a melting point of 114-116°C. MMBP has gained attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and chemistry.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(3-methoxybenzoyl)piperazine is not fully understood. However, it is believed to act as a dopamine receptor agonist, which may be responsible for its effects on the central nervous system. 1-Methyl-4-(3-methoxybenzoyl)piperazine has also been shown to inhibit the activity of cyclooxygenase-2, which may be responsible for its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects
1-Methyl-4-(3-methoxybenzoyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may be responsible for its effects on the central nervous system. 1-Methyl-4-(3-methoxybenzoyl)piperazine has also been shown to inhibit the activity of cyclooxygenase-2, which may be responsible for its anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-4-(3-methoxybenzoyl)piperazine has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a wide range of potential applications in various fields. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 1-Methyl-4-(3-methoxybenzoyl)piperazine. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective drugs for the treatment of various diseases. Another direction is to explore its potential applications in the field of chemistry, particularly as a building block for the synthesis of other compounds. Additionally, more research is needed to determine the safety and efficacy of 1-Methyl-4-(3-methoxybenzoyl)piperazine for use in humans.
Synthesemethoden
The synthesis of 1-Methyl-4-(3-methoxybenzoyl)piperazine involves the reaction of 3-methoxybenzoyl chloride with 1-methylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(3-methoxybenzoyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, 1-Methyl-4-(3-methoxybenzoyl)piperazine has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
In the field of pharmacology, 1-Methyl-4-(3-methoxybenzoyl)piperazine has been studied for its effects on the central nervous system. It has been shown to act as a dopamine receptor agonist, which may be beneficial for the treatment of Parkinson's disease. 1-Methyl-4-(3-methoxybenzoyl)piperazine has also been studied for its potential use as a sedative and anxiolytic.
In the field of chemistry, 1-Methyl-4-(3-methoxybenzoyl)piperazine has been studied for its potential use as a building block for the synthesis of other compounds. It has been shown to react with various reagents to form a wide range of derivatives, which may have potential applications in various fields.
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
(3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)13(16)11-4-3-5-12(10-11)17-2/h3-5,10H,6-9H2,1-2H3 |
InChI-Schlüssel |
ZUWQXZIYSVWKBO-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)OC |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B263715.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B263718.png)
![N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B263728.png)
![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)

![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)




![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)
